3,4-Dimethylpicolinic acid

Description

Overview of Picolinic Acid and its Functional Derivatives in Academic Contexts

Picolinic acid, or pyridine-2-carboxylic acid, is a pyridine (B92270) derivative that has garnered significant interest in both chemical and biological research. epo.org Its structure, featuring a carboxylic acid group at the 2-position of a pyridine ring, makes it an effective chelating agent for various metal ions. epo.org This capacity for metal ion complexation has led to the widespread use of picolinic acid and its derivatives as pendant arms in linear or macrocyclic chelators. libretexts.org These complexes have potential biomedical applications, such as in the development of magnetic resonance imaging (MRI) contrast agents and for radioisotope labeling. libretexts.orgnih.gov

In the realm of organic synthesis, picolinic acid derivatives are valuable intermediates and building blocks for creating a wide array of more complex molecules. libretexts.org They are utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. bldpharm.com For instance, certain derivatives have been investigated for their potential to inhibit enzymes like dopamine (B1211576) β-hydroxylase, which has implications for their hypotensive actions. bldpharm.com Furthermore, the structural and electronic characteristics of the picolinic acid framework allow for the formation of stable complexes, which is a key feature in the development of new therapeutic agents and materials. libretexts.org

The biological activities of picolinic acid and its derivatives are also a subject of extensive study. Research has demonstrated that picolinic acid and its salts, such as sodium picolinate (B1231196), possess antimicrobial properties against a range of bacteria and fungi, suggesting their potential use as food preservatives. cymitquimica.commyskinrecipes.comambeed.com Specific derivatives have been isolated from natural sources and have shown antimalarial and antitubercular activities. google.com

Significance of Methylated Pyridine Carboxylic Acids in Contemporary Chemical Research

Methylated pyridine carboxylic acids represent an important subclass of pyridine derivatives, valued for their role as versatile intermediates in chemical synthesis. bldpharm.com The presence of methyl groups on the pyridine ring allows for further functionalization and influences the electronic properties and reactivity of the molecule. These compounds are key starting materials for a variety of products, including pharmaceuticals and agrochemicals. bldpharm.combldpharm.com For example, 3-methyl-4-pyridinecarboxylic acid serves as an intermediate in the synthesis of compounds targeting neurological disorders and anti-inflammatory agents. bldpharm.com

The synthesis of methylated pyridine carboxylic acids often involves the oxidation of the corresponding alkylpyridines (compounds with one or more methyl or ethyl groups on the pyridine ring). bldpharm.com For instance, compounds like 2,4-dimethylpyridine (B42361) and 3,4-dimethylpyridine (B51791) can be processed to yield their corresponding carboxylic acids. bldpharm.com These acids are important precursors; 4-pyridine carboxylic acid (isonicotinic acid), for example, is a raw material for anti-tubercular drugs. bldpharm.com

Interestingly, the study of these compounds extends beyond terrestrial chemistry. The identification of nicotinic acid and its isomers, along with several methyl and dimethyl homologs of pyridine carboxylic acids, in carbonaceous chondrites suggests an abiotic and extraterrestrial origin for these molecules. googleapis.com This finding highlights the fundamental nature of these structures and their potential role in prebiotic chemical evolution. googleapis.com

Research Focus on 3,4-Dimethylpicolinic Acid within Advanced Chemical and Biochemical Studies

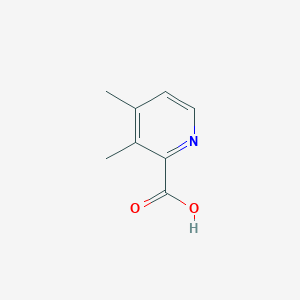

Within the family of methylated pyridine carboxylic acids, this compound (also known as 3,4-dimethylpyridine-2-carboxylic acid) is a specific compound recognized as a building block in organic synthesis. bldpharm.commyskinrecipes.com Its chemical structure consists of a picolinic acid core with two methyl groups substituted at the 3 and 4 positions of the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1211582-11-4 | bldpharm.com |

| Molecular Formula | C₈H₉NO₂ | bldpharm.com |

| Molecular Weight | 151.16 g/mol | bldpharm.com |

| MDL Number | MFCD18262051 | bldpharm.com |

Advanced research has utilized this compound as a precursor in the synthesis of novel compounds with specific functional properties. A notable example is found in patent literature describing the creation of flavor modifiers. In one study, this compound was used to synthesize N-(heptan-4-yl)-3,4-dimethylpicolinamide. epo.org This amide derivative was then evaluated in biochemical assays for its ability to modulate taste receptors, specifically the T1R1/T1R3 umami (savory) taste receptor. epo.org The research aimed to discover new compounds that could act as savory or sweet flavor enhancers for food and beverage products. epo.org The use of this compound in this context underscores its role as a key intermediate in the development of functionally specialized molecules for biochemical investigation.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSCFQLIWUDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3,4 Dimethylpicolinic Acid and Its Isomers

Historical and Contemporary Approaches to Picolinic Acid Core Synthesis

The synthesis of the parent picolinic acid structure has a long history, with early methods often relying on the oxidation of readily available 2-picoline. orgsyn.org Classical oxidizing agents like potassium permanganate (B83412) (KMnO₄) and nitric acid were commonly employed for this transformation. orgsyn.orgwikipedia.org While effective, these methods often necessitated harsh conditions and could lead to modest yields.

Contemporary synthetic chemistry has introduced milder and more efficient protocols. Catalytic oxidation, for instance, represents a significant advancement. The ammoxidation of 2-picoline to 2-cyanopyridine (B140075), followed by hydrolysis, is a commercially practiced route to picolinic acid. wikipedia.orgchemicalbook.com This process offers high efficiency and selectivity. wikipedia.org Another modern approach involves the direct oxidation of 2-picoline using catalysts under less stringent conditions. wikipedia.org

Furthermore, the functionalization of the pyridine (B92270) ring itself has provided new avenues to picolinic acids. Palladium-catalyzed carbonylation of 2-halopyridines offers a direct method for introducing the carboxylic acid group. Additionally, directed ortho-metalation using strong bases followed by carboxylation with carbon dioxide allows for regioselective synthesis. Recent multicomponent reactions are also being explored for the efficient synthesis of picolinate (B1231196) derivatives. rsc.org

Targeted Synthetic Routes for 3,4-Dimethylpicolinic Acid

The synthesis of this compound (CAS 1211582-11-4) requires strategies that can precisely install the two methyl groups and the carboxylic acid at the desired positions of the pyridine ring. bldpharm.com

Regioselective Functionalization Techniques for Pyridine Carboxylic Acids

Achieving specific substitution patterns on the pyridine ring is a central challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while electrophilic substitution is generally more difficult. The presence of a carboxylic acid group further influences the ring's reactivity.

Directed ortho-metalation (DoM) is a powerful tool for functionalizing the position adjacent to an existing directing group. However, for a 3,4-disubstituted picolinic acid, this would typically require a starting material that is already substituted at the 3- or 4-position.

A more versatile approach involves the use of pre-functionalized pyridines, particularly halogenated derivatives. The differential reactivity of halogens at various positions allows for sequential and regioselective cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce alkyl groups.

Recent advances have focused on direct C-H functionalization. For instance, the Minisci reaction allows for the introduction of alkyl radicals onto the electron-deficient pyridine ring. nih.govchemrxiv.orgnih.gov While this reaction can sometimes lead to mixtures of isomers, the use of blocking groups or specific catalytic systems can enhance regioselectivity for the C-4 position. nih.govchemrxiv.orgnih.govrsc.org

Precursor Design and Chemical Reaction Pathways for this compound Formation

The synthesis of this compound often commences with a suitably substituted pyridine precursor. A logical starting material is 3,4-lutidine (3,4-dimethylpyridine). From this precursor, a key transformation is the introduction of a carboxylic acid group at the 2-position. This can be accomplished through a multi-step sequence, such as N-oxidation followed by rearrangement and subsequent functional group manipulation.

Alternatively, a more direct route involves the deprotonation of 3,4-lutidine followed by carboxylation. However, controlling the site of deprotonation can be challenging. A more controlled approach starts with a pyridine derivative already bearing a functional group at the 2-position that can be converted to a carboxylic acid. For instance, the hydrolysis of 2-cyano-3,4-dimethylpyridine would yield the desired product.

Comparative Synthetic Approaches for Dimethylpicolinic Acid Isomers

The synthetic strategies for other dimethylpicolinic acid isomers, such as the 3,5- and 4,6-isomers, highlight the versatility of pyridine chemistry.

Synthesis of 3,5-Dimethylpicolinic Acid and its Precursors

The synthesis of 3,5-dimethylpicolinic acid has been approached from different starting points. One method involves the preparation of N-methoxy-N,3,5-trimethylpicolinamide from 3,5-dimethylpicolinic acid, which serves as an intermediate for more complex molecules. nih.gov The synthesis of related compounds like 4-methoxy-3,5-dimethylpicolinic acid (CAS 138569-60-5) has also been reported. cymitquimica.comsimsonpharma.com

| Precursor/Intermediate | Synthetic Goal | Reference |

| 3,5-Dimethylpicolinic acid | Preparation of N-methoxy-N,3,5-trimethylpicolinamide | nih.gov |

| 4-Methoxy-3,5-dimethylpicolinic acid | Availability as a building block | cymitquimica.comsimsonpharma.com |

Synthesis of 4,6-Dimethylpicolinic Acid and its Intermediates

The synthesis of 4,6-dimethylpicolinic acid has been documented, often as a precursor for other functional molecules. For example, it can be converted to N-methoxy-N,4,6-trimethylpicolinamide. nih.gov The synthesis of related pyrimidine (B1678525) structures, such as 2-hydroxy-4,6-dimethylpyrimidine, often starts from the condensation of acetylacetone (B45752) (2,4-pentanedione) with urea. google.com Similarly, 4,6-dimethylpyrimidine-2-thiol (B7761162) can be synthesized from acetylacetone and thiourea. researchgate.net

| Precursor/Intermediate | Synthetic Goal/Method | Reference |

| 4,6-Dimethylpicolinic acid | Preparation of N-methoxy-N,4,6-trimethylpicolinamide | nih.gov |

| Acetylacetone and urea | Synthesis of 2-hydroxy-4,6-dimethylpyrimidine | google.com |

| Acetylacetone and thiourea | Synthesis of 4,6-dimethylpyrimidine-2-thiol | researchgate.net |

Synthesis of Methoxy-Dimethylpicolinic Acid Analogs (e.g., 4-Methoxy-3,5-dimethylpicolinic acid)

The synthesis of methoxy-dimethylpicolinic acid analogs is a critical area of research, providing key intermediates for pharmaceuticals and agrochemicals. A notable example is the preparation of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine and its chlorinated counterpart, which are derived from 3,5-dimethyl-4-methoxy-2-cyanopyridine. googleapis.com The synthesis of this cyano-precursor can be achieved from 3,5-dimethylpyridine (B147111) through a sequence of oxidation to the N-oxide, followed by nitration, reaction with dimethyl sulfate, treatment with potassium cyanide (KCN), and finally, a reaction with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group. googleapis.com

Strategic Derivatization within Synthetic Pathways

The derivatization of the picolinic acid core is essential for creating a diverse range of molecules with specific functionalities. Key reactions include esterification, amidation, and halogenation.

Esterification Reactions for Advanced Intermediate Generation (e.g., Ethyl 5,6-dimethylpicolinate)

Esterification of dimethylpicolinic acids is a fundamental step for generating advanced intermediates. These esters can then be used in a variety of subsequent coupling and modification reactions. For instance, a patent document describes the synthesis of methyl 5-cyano-3,6-dimethylpicolinate, which is then hydrolyzed to the corresponding 5-cyano-3,6-dimethylpicolinic acid. google.com This highlights a common strategy where the ester group serves as a protecting group for the carboxylic acid while other transformations are carried out on the pyridine ring.

Another example involves the preparation of ethyl 5,6-dimethylpicolinate, although specific details of its direct synthesis from the corresponding acid are not extensively detailed in the provided context. However, general esterification methods, such as reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, are standard procedures in organic synthesis.

Amidation Reactions for Diverse Chemical Scaffolds

The conversion of the carboxylic acid group of dimethylpicolinic acids into an amide is a powerful tool for building diverse chemical scaffolds, often seen in medicinal chemistry. hepatochem.com Direct amidation is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. chemistrysteps.com To overcome this, coupling reagents are employed.

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comfishersci.co.uk These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. chemistrysteps.comfishersci.co.uk The reaction is efficient, often proceeding at room temperature with good yields. chemistrysteps.com

For more challenging couplings, especially with electron-deficient amines, additives like N-hydroxybenzotriazole (HOBt) can be used in conjunction with EDC. nih.gov The presence of a catalytic amount of HOBt and a base like 4-Dimethylaminopyridine (DMAP) can significantly improve reaction yields by forming a more reactive HOBt ester intermediate. nih.gov A variety of amidation reagents have been shown to be effective, even in aqueous media, providing a broad scope for creating complex molecules. luxembourg-bio.com

| Coupling Reagent System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| DCC or EDC | Apolar solvent (e.g., DCM), Room Temp | Prevents acid-base reaction, forms O-acylisourea intermediate. | chemistrysteps.com |

| EDC / HOBt / DMAP | Acetonitrile (B52724) (CH₃CN), 23°C | Effective for electron-deficient amines, catalytic HOBt improves yield. | nih.gov |

| HATU / DIEA | DMF, 0°C to Room Temp | Common in peptide synthesis, forms highly activated ester. | fishersci.co.uk |

| DIC / HOPO | Aqueous media | Broad substrate scope, good for sterically demanding acids. | luxembourg-bio.com |

Halogenation and Cyano-Derivatization Techniques

Halogenation of the pyridine ring is a crucial derivatization technique, as the resulting halopyridines are key building blocks for cross-coupling reactions and further functionalization. nih.gov The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.govchemrxiv.org

Modern methods have been developed for more selective halogenation. One strategy involves converting the pyridine to a pyridine N-oxide, which can then undergo 4-selective nitration followed by treatment with reagents like POCl₃ to install a chlorine atom. google.comnih.gov Another innovative approach uses designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles. nih.govchemrxiv.org For 3-selective halogenation, a method involving the formation of Zincke imine intermediates has been developed, which transforms the electron-deficient pyridine into a series of polarized alkenes amenable to electrophilic halogenation under mild conditions. nih.govthieme-connect.com

A transition-metal-free method for the decarboxylative halogenation of 2-picolinic acids has also been reported. rsc.org This reaction uses a dihalomethane as the halogen source and proceeds under oxygen, offering an operationally simple route to 2-halopyridines. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylpicolinic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site of reactivity in 3,4-dimethylpicolinic acid, allowing for the formation of various derivatives through reactions such as esterification and amidation.

The formation of esters and amides from this compound proceeds through nucleophilic acyl substitution. However, the direct reaction with alcohols or amines can be challenging. Amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate anion. libretexts.org To overcome this, the carboxylic acid is often "activated."

Ester Formation (Fischer Esterification): This acid-catalyzed reaction involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. libretexts.org The mechanism, shown in Figure 1, involves several key steps:

Protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

This method is most effective for producing simple esters like methyl, ethyl, propyl, and butyl esters due to the need for the alcohol to be used in excess as the solvent. libretexts.org

Amide Formation: Direct reaction with amines is often inefficient. libretexts.org Therefore, coupling agents are frequently employed to facilitate amide bond formation.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide. libretexts.org

HATU-Mediated Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective coupling agent. The reaction mechanism involves the deprotonation of the carboxylic acid, which then attacks HATU to form an activated ester. This ester subsequently reacts with the amine to produce the amide. commonorganicchemistry.com

The general mechanism for amide formation from an activated carboxylic acid is a type of nucleophilic acyl substitution. libretexts.org For instance, if an acid anhydride (B1165640) were formed as an intermediate, the amine would attack one of the carbonyl carbons, leading to the formation of the amide and a carboxylate leaving group. libretexts.org Similarly, amides can be formed from esters through aminolysis, typically requiring heat, where the amine displaces the alkoxy group of the ester. masterorganicchemistry.com

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO2). wikipedia.org For simple carboxylic acids, this process often requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation. Picolinic acids (pyridine-2-carboxylic acids), like this compound, can undergo decarboxylation, although the conditions required can be strenuous. wikipedia.org

The mechanism of decarboxylation often involves the formation of a carbanion intermediate after the loss of CO2. The stability of this intermediate is key to the reaction's feasibility. wikipedia.org In some cases, particularly with β-keto acids or malonic acids, decarboxylation proceeds through a cyclic transition state, which is a concerted process. masterorganicchemistry.com

While specific studies on the decarboxylation of this compound are not widely detailed in the provided context, general principles of aromatic carboxylic acid decarboxylation apply. The reaction would yield 3,4-lutidine (3,4-dimethylpyridine). The process can sometimes be facilitated by catalysts or by performing the reaction in a high-boiling point solvent. wikipedia.org Oxidative decarboxylation pathways, which involve radical intermediates, are also known for certain carboxylic acids. wikipedia.orgorganic-chemistry.org

Pyridine (B92270) Ring Substitution and Transformation Reactions

The pyridine ring of this compound is subject to various substitution and transformation reactions, influenced by the existing substituents.

The methyl groups attached to the pyridine ring can exhibit reactivity, particularly when a strong base is used to deprotonate a C-H bond, forming a carbanion. This nucleophilic carbon can then participate in reactions such as aldol-type condensations with carbonyl compounds (e.g., aldehydes or ketones). The acidity of these methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The existing substituents on the this compound ring—two electron-donating methyl groups and one electron-withdrawing carboxylic acid group—will direct incoming electrophiles.

Electron-donating groups (EDGs) like methyl groups are "activating" and direct incoming electrophiles to the ortho and para positions relative to themselves. saskoer.cayoutube.com

Electron-withdrawing groups (EWGs) like a carboxylic acid group are "deactivating" and typically direct incoming electrophiles to the meta position. saskoer.ca

Considering the structure of this compound, the directing effects of the substituents would compete. The positions open for substitution are C-5 and C-6. The final regiochemical outcome of reactions like nitration or halogenation would depend on the specific reaction conditions and the interplay of these electronic effects.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, especially those that are electron-poor, can undergo nucleophilic aromatic substitution. This reaction is the opposite of SEAr, as it is facilitated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by EWGs located ortho or para to the leaving group. libretexts.org

For a derivative of this compound, such as one with a leaving group (e.g., a halogen) on the ring, an SNAr reaction with a nucleophile (like an amine or hydroxide) could occur. The rate and regioselectivity of such a reaction would be highly dependent on the position of the leaving group and the presence of activating EWGs. masterorganicchemistry.comlibretexts.orgmdpi.com

Metal Complexation and Coordination Chemistry Studies

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. libretexts.org Ligands are molecules or ions that donate one or more pairs of electrons to a central metal atom or ion, forming a coordination compound. libretexts.orglibretexts.orgunidel.edu.ng

This compound is a bidentate ligand, meaning it can bind to a metal center through two donor atoms: the nitrogen of the pyridine ring and one of the oxygen atoms of the carboxylate group. This formation of a ring structure with the metal ion is known as chelation, and the resulting complex is often more stable than if it were formed by two separate monodentate ligands; this is known as the chelate effect. unidel.edu.ng

The properties of the resulting coordination complexes, such as their geometry (e.g., tetrahedral, square planar, octahedral), color, and magnetic properties, depend on the identity of the metal ion, its oxidation state, and its coordination number. libretexts.orgrun.edu.ng The study of these complexes can involve various techniques, including microanalysis and spectroscopy, to determine their structure and bonding. run.edu.ng The formation of these complexes alters the properties of both the metal ion and the ligand. libretexts.org

Interactive Data Tables

Table 1: General Reaction Mechanisms

| Reaction Type | Key Reagents/Conditions | Intermediate | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Protonated Carbonyl | Ester |

| Amide Formation (DCC) | Amine, DCC | O-Acylisourea | Amide |

| Amide Formation (HATU) | Amine, HATU, Base | Activated Ester | Amide |

| Decarboxylation | Heat | Carbanion (often) | Arene (3,4-Lutidine) |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Carbocation (Arenium ion) | Substituted Pyridine |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| 3,4-Lutidine |

| Dicyclohexylcarbodiimide (DCC) |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| Acetic acid |

| Malonic acid |

| 3,3-dimethylpentane |

| 2,4-dimethylpentane |

| 3-ethyl-1,1-dimethylcyclohexane |

| 2,5,5-trimethyl-2-hexene |

| 2-chloro-4-aminoquinazoline |

| 2,4-diaminoquinazolines |

Ligand Binding Properties in Transition Metal Systems

No specific research findings or data are available.

Chelation Mechanisms and Stability Constants

No specific research findings or data tables are available.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 3,4-dimethylpicolinic acid. By analyzing the chemical shifts, integration, and splitting patterns of the proton (¹H) and carbon-¹³ (¹³C) nuclei, detailed information about the molecular framework can be obtained. savemyexams.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. cognitoedu.org The protons of the two methyl groups at the 3- and 4-positions of the pyridine (B92270) ring would likely appear as singlets in the aliphatic region of the spectrum, typically between δ 2.0 and 2.5 ppm. The chemical shifts may differ slightly due to their distinct electronic environments. The aromatic protons on the pyridine ring would resonate further downfield, generally in the range of δ 7.0 to 8.5 ppm. The specific chemical shifts and their coupling patterns (e.g., doublets, singlets) would confirm their positions on the pyridine ring. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically observed in the very downfield region of the spectrum, sometimes above δ 10 ppm. savemyexams.com

The use of deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O), is standard practice in NMR to avoid solvent signal interference. cognitoedu.org The addition of D₂O can also be used to confirm the identity of the carboxylic acid proton, as it will exchange with deuterium, causing the peak to disappear from the spectrum. cognitoedu.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C3) | ~2.3 | Singlet |

| -CH₃ (at C4) | ~2.4 | Singlet |

| Aromatic-H (at C5) | ~7.5-7.8 | Doublet |

| Aromatic-H (at C6) | ~8.3-8.6 | Doublet |

| -COOH | >10 | Broad Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . aceschem.com In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass would be observed, confirming the compound's identity.

Different ionization techniques can be employed. For instance, Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization method that often yields the protonated molecule as the base peak. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for picolinic acid derivatives may include the loss of the carboxylic acid group (as CO₂) or cleavage of the methyl groups. Analyzing these fragment ions helps to piece together the structure of the parent molecule.

Chromatographic Methods for Separation and Quantification of Organic Acids

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Techniques (e.g., Reversed-Phase, Ion Exclusion, Ion Exchange)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of organic acids. mdpi.com

Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes. For this compound, a C18 column is often employed. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netoiv.int Detection is commonly performed using a UV detector, as the pyridine ring of the molecule absorbs UV light. impactfactor.org The retention time of the compound under specific conditions can be used for its identification and the peak area for its quantification. mdpi.com

Ion-Exclusion Chromatography (IEC): This technique is particularly well-suited for separating organic acids from other components in a sample. It utilizes a stationary phase with charged functional groups to separate ionized compounds.

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be effective for purifying and analyzing acidic compounds like this compound.

Table 2: Example HPLC Method Parameters for Organic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. nih.gov Since this compound itself is not sufficiently volatile for direct GC analysis, it typically requires derivatization. nih.gov A common derivatization procedure involves converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.govresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. nih.gov GC-MS offers high sensitivity and specificity, allowing for the detection and quantification of even trace amounts of the derivatized acid. nih.gov

Classical Analytical Techniques for Acid Characterization (e.g., Acid-Base Titration)

Acid-base titration is a classical and fundamental method for determining the concentration of an acidic or basic substance in a solution. nd.edu This technique can be applied to quantify the amount of this compound in a sample. studymind.co.uk

The procedure involves titrating a known volume of a solution containing this compound with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration. pressbooks.pub An appropriate acid-base indicator, which changes color at a pH close to the equivalence point of the titration, is used to signal the endpoint. chemguide.co.uk Alternatively, a pH meter can be used to monitor the pH change throughout the titration and generate a titration curve. pressbooks.pub The equivalence point, the point at which the moles of the base added are stoichiometrically equal to the initial moles of the acid, can be determined from the inflection point of the titration curve. ssag.sk From the volume of the titrant used and its concentration, the concentration of this compound in the original solution can be calculated. studymind.co.uk

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium hydroxide |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

| Deuterated chloroform |

| Deuterium oxide |

Computational Chemistry and Theoretical Studies on 3,4 Dimethylpicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of molecules. academicjournals.orgyoutube.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 3,4-dimethylpicolinic acid. DFT calculations can predict a wide range of properties, including molecular geometries, orbital energies, and charge distributions. rsc.orgnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. libretexts.orgpressbooks.pub The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. academicjournals.org

For substituted picolinic acids, such as 4-methoxypicolinic acid and 4-nitropicolinic acid, DFT calculations (specifically using the B3LYP functional) have shown that substituents significantly influence the HOMO and LUMO energies. academicjournals.org An electron-donating group like methoxy (B1213986) (-OCH₃) tends to increase the energy of both HOMO and LUMO, while an electron-withdrawing group like nitro (-NO₂) lowers their energies. academicjournals.org For this compound, the two methyl groups are electron-donating. Therefore, it is expected that its HOMO and LUMO energies would be higher compared to unsubstituted picolinic acid.

The charge distribution within a molecule, often visualized using a molecular electrostatic potential (MEP) map, indicates the regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net In picolinic acid and its derivatives, the most negative regions are typically located around the carboxylic oxygen atoms and the pyridine (B92270) nitrogen atom, identifying them as likely sites for electrophilic attack or coordination with metal ions. niscpr.res.in The hydrogen of the carboxylic acid group represents the most positive region. The methyl groups in this compound would slightly increase the electron density on the pyridine ring through an inductive effect.

Table 1: Illustrative Frontier Orbital Energies for Related Picolinic Acid Derivatives (Calculated via DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 4-Methoxypicolinic Acid (in gas phase) | -6.250 | -1.162 | 5.088 | academicjournals.org |

| 4-Nitropicolinic Acid (in gas phase) | -7.864 | -3.535 | 4.329 | academicjournals.org |

This table provides data for related compounds to illustrate the effect of substituents on frontier orbital energies. Specific values for this compound are not available in the cited literature.

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For picolinic acid, theoretical calculations have identified several stable conformers, with the most stable one featuring an intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen (O−H···N). niscpr.res.in This interaction creates a planar, six-membered ring-like structure.

The presence of methyl groups at the 3 and 4 positions in this compound introduces steric considerations. The rotation of the carboxylic acid group and the methyl groups would define the molecule's conformational landscape. The energetic profile would likely show that the conformer maintaining the intramolecular O−H···N hydrogen bond is the most stable, though its geometry might be slightly distorted by steric hindrance from the adjacent methyl group at position 3. The energy barriers for rotation around the C2-C(OOH) bond would determine the flexibility of the molecule and the accessibility of different conformational states.

Ab Initio and Semi-Empirical Methods for Reactive Intermediates

Ab initio and semi-empirical methods are also valuable tools in computational chemistry. Ab initio methods, like Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy but at a greater computational cost. mdpi.com They are particularly useful for studying reactive intermediates where electron correlation effects are important. researchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), simplify the calculations by using parameters derived from experimental data. wikipedia.orguni-muenchen.dewikipedia.org These methods are much faster than DFT or ab initio approaches, making them suitable for preliminary geometry optimizations of large systems or for exploring reaction pathways where many calculations are needed. researchgate.netmdpi.com While less accurate, they can provide valuable qualitative insights. supagro.fr For instance, the PM3 method has been used to model the geometry of metal complexes involving picolinic acid derivatives. eurjchem.com

For this compound, these methods could be employed to study reactive intermediates formed during reactions like decarboxylation or oxidation. For example, the decarboxylation of picolinic acid is proposed to proceed through a zwitterionic intermediate (ylid). cdnsciencepub.com Ab initio calculations could provide a highly accurate structure and energy for this ylid intermediate, while semi-empirical methods could be used to quickly screen various potential reaction pathways.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting chemical reactivity and elucidating reaction mechanisms. researchgate.netresearchgate.net For carboxylic acids, key reactions include deprotonation, esterification, and decarboxylation. acs.org

DFT calculations on picolinic acid have been used to model the thermodynamics of its deprotonation and isomerization steps. researchgate.net The mechanism of esterification, a common reaction for carboxylic acids, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol. wikipedia.org For this compound, theoretical calculations could model the transition states and intermediates of this process, revealing the energy barriers and reaction kinetics. The electron-donating methyl groups might slightly alter the reactivity of the carboxylic acid group compared to the parent picolinic acid.

Furthermore, studies on the decarboxylation of picolinic acids have shown that the reaction rate and mechanism are highly dependent on pH and the nature of the species (neutral, zwitterionic, or anionic). cdnsciencepub.com Theoretical modeling can help distinguish between different possible mechanisms by calculating the activation energies for each proposed pathway.

Molecular Modeling and Simulation Approaches to Understand Interactions

Molecular modeling encompasses a range of computational techniques used to simulate how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding the function of picolinic acid derivatives, which have applications as metal chelators and in biological systems. nih.gov

For this compound, molecular docking simulations could predict its binding mode and affinity to protein targets. For instance, various substituted picolinic acids have been investigated as inhibitors of enzymes like botulinum neurotoxin A light chain, where they bind to specific exosites. nih.gov Such models could reveal key interactions, like hydrogen bonds or hydrophobic contacts, between this compound and a receptor's active site.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in solution, providing insights into its solvation shell and conformational dynamics over time. Theoretical studies of picolinic acid in complex with water molecules have shown that the pyridine nitrogen is a primary site for hydrogen bonding with water. niscpr.res.in Similar simulations for this compound would clarify how the methyl groups affect its interaction with surrounding water molecules and influence its solubility and aggregation behavior.

Applications in Chemical Synthesis and Materials Science Research

3,4-Dimethylpicolinic Acid as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic chemistry, the value of a chemical compound is often measured by its ability to serve as a versatile precursor for more complex structures. Substituted picolinic acids, including the 3,4-dimethyl variant, are recognized as important intermediates in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agricultural sectors. google.com The presence of a carboxylic acid group, a nitrogen-containing aromatic ring, and reactive methyl groups on a single scaffold provides multiple points for chemical modification.

The core structure of this compound, a substituted pyridine (B92270), makes it a logical starting point for the synthesis of more elaborate heterocyclic systems. While specific, multi-step syntheses starting directly from this compound to form complex quinolines are not extensively documented in readily available literature, the general principles of heterocyclic chemistry support its potential in this role. Synthetic strategies often rely on the annulation of new rings onto existing ones. For instance, established methods like the Doebner reaction synthesize quinolines from anilines and pyruvic acids, demonstrating a classic approach to building the quinoline (B57606) core. nih.gov The this compound scaffold could theoretically be modified and utilized in cyclization reactions to build fused-ring systems, thereby expanding the pyridine core into structures like quinolines or other polycyclic aromatic systems.

The true versatility of this compound lies in its capacity to be converted into a variety of advanced organic intermediates. The functional groups on the molecule offer distinct reaction sites:

The Carboxylic Acid Group: This group can be readily transformed into esters, amides, acid chlorides, or reduced to an alcohol. Each of these new functional groups opens up different synthetic pathways.

The Pyridine Ring: The nitrogen atom can be oxidized, and the ring itself can undergo various substitution reactions, depending on the reaction conditions.

The Methyl Groups: The benzylic-like protons of the methyl groups can be involved in condensation or functionalization reactions.

A patent for a general synthetic method for 3,4-substituted 2-picolinic acids highlights that these compounds are valuable intermediates, and their availability at a lower cost can facilitate the synthesis of numerous other compounds. google.com This underscores the role of this compound as a foundational molecule that can be elaborated into more complex structures tailored for specific research applications.

Development of Research Probes and Chemical Tools

A review of current scientific literature does not indicate specific, documented applications of this compound in the direct development or use as a research probe or chemical tool for biological systems.

Exploration in Coordination Polymer and Metal-Organic Framework (MOF) Research as a Ligand

In materials science, this compound is a promising candidate for use as an organic ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linker molecules. The properties of the resulting framework—such as its structure, porosity, and functionality—are directly dictated by the geometry and chemical nature of the metal and the organic ligand. digitellinc.comscispace.com

The structure of this compound contains two key features for binding to metal centers: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows it to act as a chelating or bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. mdpi.comnih.gov

While research specifically employing the 3,4-dimethyl isomer is emerging, extensive studies on closely related pyridine dicarboxylic acids demonstrate the principle. For example, pyridine-3,5-dicarboxylic acid has been used to synthesize a variety of 2D and 3D coordination polymers with metal ions like cadmium, zinc, cobalt, and copper. rsc.org Similarly, a close structural analog, 2,6-dimethylpyridine-3,5-dicarboxylic acid, has been successfully used to construct a 3D porous coordination polymer with zinc. researchgate.net The methyl groups on the this compound ring would be expected to influence the final structure by introducing steric hindrance and altering the electronic properties of the pyridine ring, potentially leading to novel network topologies and functionalities not seen with unsubstituted ligands.

The table below summarizes research on analogous pyridine-dicarboxylic acid ligands, illustrating the potential of this class of compounds, including this compound, in the synthesis of coordination polymers.

| Metal Ion(s) | Ligand | Dimensionality | Resulting Framework/Complex |

| Cd(II) | Pyridine-3,5-dicarboxylic acid | 3D | Coordination Polymer |

| Mn(II) | Pyridine-3,5-dicarboxylic acid | 3D | Coordination Polymer |

| Zn(II) | Pyridine-3,5-dicarboxylic acid | 2D & 0D | Polymeric Structure & Binuclear Complex |

| Co(II) | Pyridine-3,5-dicarboxylic acid | 2D | Polymeric Structure |

| Cu(II) | Pyridine-3,5-dicarboxylic acid | 1D | Chain Polymer |

| Zn(II) | 2,6-dimethylpyridine-3,5-dicarboxylic acid, 4,4'-Bipyridine | 3D | Network with 1D Channels |

This table is based on findings from analogous compounds to illustrate the potential applications of this compound. rsc.orgresearchgate.net

Biological and Biochemical Research Contexts of Picolinic Acid Derivatives

Research on Ligand-Target Interactions in Biochemical Systems

Picolinic acid and its analogs are investigated for their ability to interact with and modulate the function of various biological targets, particularly enzymes.

Picolinic acid derivatives have been identified as inhibitors of several key enzymes, highlighting their therapeutic potential.

MAP Kinase-Interacting Kinase (Mnk) Inhibitors: Mnk1 and Mnk2 are kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E), a protein involved in cell growth, proliferation, and oncogenesis. medchemexpress.commdpi.com Inhibition of Mnks is therefore an attractive strategy for cancer therapy. mdpi.comgoogle.com Several picolinic acid derivatives have been explored as Mnk inhibitors. mdpi.com For instance, a patent describes 4-chloro-3,6-dimethylpicolinic acid as an intermediate in the synthesis of compounds intended as Mnk inhibitors. google.com Other research has identified various potent and selective Mnk inhibitors, some of which are in preclinical or clinical development. medchemexpress.commedchemexpress.com

Mycobacterial ATP Synthase Inhibition: The emergence of drug-resistant tuberculosis has spurred the search for new antibacterial agents that target novel pathways. nih.govsemanticscholar.org The mycobacterial ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis, is a validated drug target. nih.govsemanticscholar.orgmdpi.com Bedaquiline, a successful drug for multi-drug-resistant tuberculosis, functions by inhibiting this enzyme. nih.govbiorxiv.org Research has focused on developing new classes of ATP synthase inhibitors, including those based on picolinic acid scaffolds. nih.gov Studies have shown that picolinic acid derivatives can exhibit potent inhibitory activity against the growth of M. tuberculosis by targeting its ATP synthase. nih.gov Pyrazinoic acid, an analog of picolinic acid, is the active form of the anti-tuberculosis drug pyrazinamide (B1679903) and is thought to act as a protonophore, disrupting the proton motive force necessary for ATP synthesis. frontiersin.org

| Enzyme Target | Picolinic Acid Analog Class | Therapeutic Rationale | Example Findings |

| MAP Kinase-Interacting Kinases (Mnk1/2) | Substituted picolinic acids | Inhibition of eIF4E phosphorylation for cancer therapy. medchemexpress.commdpi.com | 4-chloro-3,6-dimethylpicolinic acid used as a synthetic intermediate for Mnk inhibitors. google.com |

| Mycobacterial ATP Synthase | Picolinic acid derivatives, Pyrazinoic acid | Disruption of energy metabolism in Mycobacterium tuberculosis. nih.govmdpi.com | Picolinic acid-based compounds show potent inhibition of M. tb growth. nih.gov |

Picolinic acid derivatives have been shown to modulate various other biochemical processes in research settings.

Inhibition of Gluconeogenesis: 3-Mercaptopicolinic acid is a known inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the gluconeogenesis pathway. acs.org This inhibition leads to a hypoglycemic effect. acs.org Further studies have shown that picolinic acid and its analogs can also inhibit glucose-6-P phosphohydrolase, another enzyme involved in glucose metabolism, which can enhance glycogenesis. cdnsciencepub.com

Neuroprotection: Picolinic acid is a metabolite of the kynurenine (B1673888) pathway, which is involved in the metabolism of tryptophan. nih.govmdpi.com Imbalances in this pathway are linked to neurodegenerative diseases. nih.govmdpi.com Picolinic acid and its derivatives have been shown to possess neuroprotective properties, potentially by modulating neurotransmitter systems and exhibiting antioxidant effects. nih.gov

Inhibition of Botulinum Neurotoxin: Substituted picolinic acids have been identified as low micromolar inhibitors of the light chain of botulinum neurotoxin serotype A (BoNT/A LC). nih.gov These inhibitors bind to the β-exosite of the enzyme, a largely unexplored therapeutic target. nih.gov

Environmental Fate and Degradation Studies in Controlled Research Environments

The environmental fate of picolinic acid and its derivatives is an area of study due to their use in industrial synthesis and their natural occurrence. mdpi.commdpi.com Picolinic acid is considered potentially hazardous to the environment. mdpi.commdpi.com

Microorganisms play a crucial role in the degradation of these compounds. Several bacterial strains have been isolated that can utilize picolinic acid as a sole source of carbon and energy. asm.orgmdpi.comnih.gov The degradation pathway often begins with a hydroxylation step, typically at the 6-position, to form 6-hydroxypicolinic acid. asm.orgpsu.edumdpi.com This intermediate can be further hydroxylated and then undergo ring cleavage to form compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. asm.orgpsu.edu For example, in Alcaligenes faecalis, picolinic acid is degraded to fumaric acid. asm.org Similarly, a Rhodococcus species was found to completely degrade picolinic acid within 24 hours. mdpi.com

Studies have also investigated the role of picolinic acid as a chelating agent in water treatment processes. It can enhance the catalytic activity of metals like Mn(II) in advanced oxidation processes for the degradation of micropollutants. acs.org This suggests a dual role for picolinic acid in environmental contexts: as a potential pollutant and as a facilitator of pollutant degradation.

Bioremediation Potential of Picolinic Acid-Related Structures in Experimental Systems

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a key area of research for many organic compounds. servicemasterbioclean.comepa.govfrontiersin.org The environmental fate of pyridine (B92270) and its derivatives is influenced by both biological and abiotic processes. tandfonline.com While specific studies on the bioremediation of 3,4-Dimethylpicolinic acid are not prominent in the available literature, extensive research on related picolinic acids and methyl-substituted pyridines provides significant insights.

The biodegradability of pyridine derivatives is highly dependent on the nature and position of their substituents. tandfonline.comresearchgate.net Generally, pyridinecarboxylic acids are susceptible to microbial degradation, often more so than other substituted pyridines. tandfonline.comoup.com The process frequently begins with a hydroxylation step, where the oxygen atom is derived from water, a mechanism that is somewhat unusual in the metabolism of aromatic compounds. tandfonline.comsemanticscholar.org This initial attack is a critical step leading to the cleavage of the heterocyclic ring. semanticscholar.org

Microorganisms from various genera have been shown to degrade pyridine compounds. Bacteria isolated from soil or industrial sludge, such as Alcaligenes, Rhodococcus, and Pseudomonas, are capable of using pyridine derivatives as their sole source of carbon and nitrogen. tandfonline.comepa.govmdpi.com For instance, a Rhodococcus sp. (strain PA18) was found to completely degrade picolinic acid (100 mg/L) within 24 hours, transforming it into 6-hydroxypicolinic acid as the primary metabolite. mdpi.com Similarly, Alcaligenes faecalis has been identified in the degradation of picolinic acid. epa.gov

The presence and position of methyl groups on the pyridine ring significantly influence degradability. Studies on various methylpyridines (picolines) and dimethylpyridines (lutidines) show varied degradation rates. For example, some methylpyridines are considered to have intermediate degradability, disappearing from experimental systems in less than 7 to more than 30 days. oup.com One study isolated a gram-positive bacterium capable of degrading approximately 40% of 2,6-dimethyl pyridine within five days. researchgate.net The degradation of alkylpyridines, which are common environmental pollutants from industrial activities, is considered poorly studied compared to their homocyclic aromatic counterparts. researchgate.net

The table below summarizes findings on the biodegradation of various picolinic acid-related structures in experimental settings.

| Compound | Microorganism(s) | Experimental System | Degradation Finding | Reference(s) |

| Picolinic Acid | Rhodococcus sp. PA18 | Aerobic liquid culture | 100 mg/L completely degraded within 24 hours. | mdpi.com |

| Picolinic Acid | Mixed microbial community | Not specified | Initial hydroxylation at the 6-position is a key degradation step. | semanticscholar.org |

| Pyridinecarboxylic acids (general) | Soil microorganisms | Nutrient solutions inoculated with soil | Degraded within 7 to 24 days; did not volatilize. | oup.com |

| Methylpyridines (general) | Soil microorganisms | Nutrient solutions inoculated with soil | Intermediate degradability; disappeared in <7 to >30 days. | oup.com |

| 3-Methylpyridine | Gordonia rubripertincta ZJJ | Liquid culture | Degraded via a pathway involving C-2–C-3 ring cleavage. | researchgate.net |

| 2-Methylpyridine | Activated sludge | Denitrifying batch experiments | 100 mg/L degraded in 13 hours as sole carbon source. | researchgate.net |

| 2,6-Dimethyl Pyridine | Gram-positive bacterium | Minimal media | Approx. 40% degradation in 5 days. | researchgate.net |

Abiotic Transformation Pathways of Organic Acids in Environmental Models

Abiotic transformation processes, which are non-biological chemical alterations, are crucial in determining the environmental persistence of organic compounds. tandfonline.com These pathways include reactions like hydrolysis and photodegradation, which can transform pollutants without microbial intervention. nih.gov For pyridinecarboxylic acids like this compound, these processes are influenced by environmental factors such as pH and the presence of sunlight. medcraveonline.commdpi.com

Hydrolysis, the reaction with water, can be a degradation pathway for some organic compounds. The synthesis of picolinic acid and its derivatives can involve hydrolysis steps, for example, the hydrolysis of 2-cyanopyridine (B140075) to form 2-pyridine carboxylic acid under alkaline conditions. google.com While this demonstrates the susceptibility of related functional groups to hydrolysis, the stability of the pyridine ring itself is generally high. Studies on the acid hydrolysis of halogenated pyridines have been conducted, but these conditions are not always representative of typical environmental models. acs.org Research involving the wet oxidation of various organic compounds with perchloric acid showed that the pyridine ring is highly resistant to degradation, with 88% of pyridine remaining intact under vigorous oxidative conditions. panspermia.org This suggests that the core structure of this compound is likely stable against chemical oxidation.

Photodegradation, or the breakdown of molecules by light, is another significant abiotic pathway, particularly for compounds present in surface waters or on soil surfaces. medcraveonline.com The efficiency of photodegradation is dependent on numerous parameters, including the concentration of the substrate, pH, light intensity, and the presence of photocatalysts. medcraveonline.commdpi.com For organic dyes, which are complex organic molecules, photodegradation efficiency often increases with higher light intensity and can be significantly affected by the solution's pH. mdpi.comresearchgate.net For instance, the degradation of some anionic dyes containing carboxylic or sulfonic acid groups is influenced by the surface charge of photocatalysts, which is pH-dependent. mdpi.com While specific photodegradation studies on this compound are lacking, the general principles suggest that its environmental persistence could be influenced by sunlight, especially in aquatic systems.

The table below outlines general abiotic transformation pathways and the key factors that influence them, which would be relevant for assessing the environmental fate of this compound.

| Transformation Pathway | Description | Influencing Factors | Relevance to Pyridine Carboxylic Acids | Reference(s) |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | pH, Temperature | The carboxyl group can undergo acid-base reactions, but the pyridine ring is generally stable. Synthesis methods may utilize hydrolysis, but it is not always a major environmental degradation route. | google.comacs.org |

| Photodegradation | Degradation initiated by the absorption of light photons. | Light Intensity, Wavelength, pH, Presence of Photosensitizers | Likely to be a relevant pathway in sunlit surface waters. The rate would depend on the compound's ability to absorb UV or visible light and the presence of other substances in the water that can promote the reaction. | nih.govmedcraveonline.commdpi.com |

| Chemical Oxidation | Transformation through reaction with oxidizing agents (e.g., radicals, perchlorates). | Presence of Oxidants, Temperature, pH | The pyridine ring has shown high resistance to strong chemical oxidation, suggesting significant stability. | panspermia.org |

Q & A

Q. What are the optimal HPLC conditions for quantifying 3,4-DMHA in biological samples like urine?

Methodological Answer: The optimal HPLC method uses a reverse-phase C18 column (4.6 × 150 mm, 5 µm) with a mobile phase composed of 20% acetonitrile in 20 mM phosphate buffer (pH 3.0) containing 4 mM sodium octylsulfate (SOS) as an ion-pair reagent. Detection is performed at 246 nm with a flow rate of 1 mL/min . Key parameters to validate include retention time stability (affected by SOS concentration and pH) and separation efficiency from interfering metabolites like hippuric acid (HA) and methylhippuric acid (MHA) .

Q. How is 3,4-DMHA validated as a biomarker for 1,2,4-trimethylbenzene (TMB) exposure in occupational studies?

Methodological Answer: Validation requires:

- Correlation analysis between airborne TMB levels and urinary 3,4-DMHA concentrations (e.g., linear regression showing r = 0.866 in exposed workers) .

- Recovery and precision testing : Spiked urine samples should demonstrate >96% recovery and <5% intra-day variability in the 1–5 µg/mL range .

- Specificity : Ensure no cross-reactivity with structurally similar metabolites (e.g., HA or MHA) via chromatographic resolution .

Advanced Research Questions

Q. How can researchers resolve retention time variability in HPLC analysis of 3,4-DMHA?

Methodological Answer: Retention time shifts are often caused by:

- Mobile phase pH fluctuations : Maintain pH 3.0 using phosphate buffer to stabilize ionization of 3,4-DMHA and creatinine .

- Ion-pair reagent (SOS) concentration : Higher SOS concentrations increase retention time but may reduce peak sharpness. Optimize SOS at 4 mM for balanced resolution and efficiency .

- Column aging : Monitor column performance with standard reference samples; replace if retention times drift >5% .

Q. What factors might explain discrepancies in urinary 3,4-DMHA levels between individual subjects exposed to similar TMB concentrations?

Methodological Answer: Potential sources of variability include:

- Metabolic differences : Genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP2E1) affecting TMB metabolism .

- Urine dilution : Normalize 3,4-DMHA concentrations to creatinine levels to account for hydration status .

- Co-exposure to other solvents : Competitive inhibition of metabolic pathways by co-occurring xenobiotics (e.g., toluene or xylene) .

Q. How can researchers improve assay sensitivity for low-concentration 3,4-DMHA in complex matrices?

Methodological Answer:

- Pre-concentration techniques : Solid-phase extraction (SPE) with C18 cartridges can enrich 3,4-DMHA from urine prior to HPLC analysis.

- Detector optimization : Use a diode-array detector (DAD) at 246 nm with a narrow bandwidth (e.g., 4 nm) to enhance signal-to-noise ratios .

- Matrix-matched calibration : Prepare standards in pooled blank urine to correct for matrix effects .

Data Contradiction Analysis

Q. How should researchers address conflicting results in 3,4-DMHA recovery rates across studies?

Methodological Answer:

- Review extraction protocols : Differences in urine pretreatment (e.g., centrifugation speed, filtration pore size) may introduce variability. Standardize sample preparation steps .

- Validate ion-pair reagent purity : SOS batches with impurities can alter retention behavior; use HPLC-grade reagents .

- Cross-validate with alternative methods : Compare results with LC-MS/MS for absolute quantification to rule out HPLC-specific artifacts .

Experimental Design Considerations

Q. What controls are essential for longitudinal studies monitoring 3,4-DMHA in occupational cohorts?

Methodological Answer:

- Negative controls : Include unexposed workers to establish baseline urinary 3,4-DMHA levels .

- Quality controls (QCs) : Run low-, medium-, and high-concentration QCs with each batch to monitor assay drift .

- Environmental monitoring : Pair biological sampling with real-time TMB air concentration measurements to strengthen exposure-response models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.